molecular formula C12H23NO2S2 B1244792 S-(2-Methylpropionyl)-dihydrolipoamide-E

S-(2-Methylpropionyl)-dihydrolipoamide-E

Cat. No.: B1244792
M. Wt: 277.5 g/mol
InChI Key: UEFURMXXHJCLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Methylpropionyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 2-methyl-1-hydroxypropyl-THPP through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, this compound can be biosynthesized from lipoamide through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, the propionic acidemia pathway, 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, and 3-hydroxyisobutyric acid dehydrogenase deficiency.
S(8)-(2-methylpropanoyl)dihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a human metabolite.

Properties

Molecular Formula

C12H23NO2S2

Molecular Weight

277.5 g/mol

IUPAC Name

S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylpropanethioate

InChI

InChI=1S/C12H23NO2S2/c1-9(2)12(15)17-8-7-10(16)5-3-4-6-11(13)14/h9-10,16H,3-8H2,1-2H3,(H2,13,14)

InChI Key

UEFURMXXHJCLJP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)SCCC(CCCCC(=O)N)S

Canonical SMILES

CC(C)C(=O)SCCC(CCCCC(=O)N)S

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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